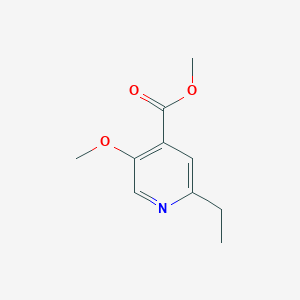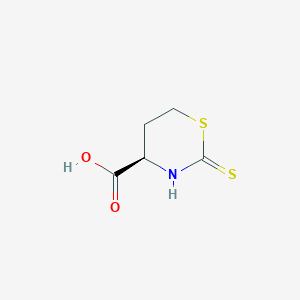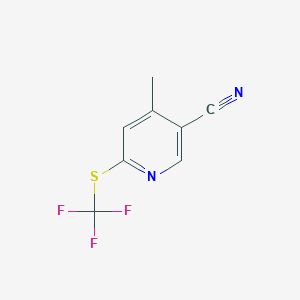
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine is a chemical compound with the molecular formula C11H17N2O2. It is known for its unique structure, which includes a morpholine ring attached to a 6-methylpyridin-3-yl group via an oxy-methyl linkage.
準備方法
The synthesis of 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine typically involves the reaction of 6-methyl-3-pyridinol with morpholine in the presence of a suitable base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity .
化学反応の分析
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
科学的研究の応用
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(((6-Methylpyridin-3-yl)oxy)methyl)morpholine can be compared with other similar compounds, such as:
- 2-(((6-Chloropyridin-3-yl)oxy)methyl)morpholine
- 2-(((6-Methylpyridin-2-yl)oxy)methyl)morpholine
- 2-(((6-Methylpyridin-4-yl)oxy)methyl)morpholine These compounds share structural similarities but differ in the position or nature of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-[(6-methylpyridin-3-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C11H16N2O2/c1-9-2-3-10(7-13-9)15-8-11-6-12-4-5-14-11/h2-3,7,11-12H,4-6,8H2,1H3 |
InChIキー |
JZLHMVWIPPKTKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)OCC2CNCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15052282.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B15052299.png)


![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)
![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)

